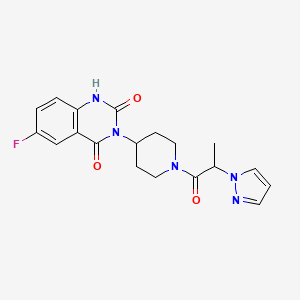

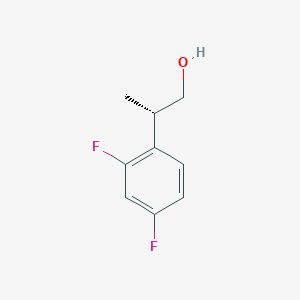

![molecular formula C17H15N3O2 B2578621 Ácido 7-ciclopropil-2-(2-metilfenil)pirazolo[1,5-a]pirimidin-5-carboxílico CAS No. 1226350-97-5](/img/structure/B2578621.png)

Ácido 7-ciclopropil-2-(2-metilfenil)pirazolo[1,5-a]pirimidin-5-carboxílico

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

7-Cyclopropyl-2-(2-methylphenyl)pyrazolo[1,5-a]pyrimidine-5-carboxylic acid is a compound belonging to the pyrazolo[1,5-a]pyrimidine family. These compounds are known for their diverse biological activities and significant roles in medicinal chemistry and material science

Aplicaciones Científicas De Investigación

This compound has shown promise in several scientific research applications. In chemistry, it is used as a building block for synthesizing more complex molecules . In biology and medicine, pyrazolo[1,5-a]pyrimidine derivatives are studied for their anticancer, antimicrobial, and anti-inflammatory properties . Additionally, these compounds have applications in material science due to their photophysical properties, making them useful in the development of fluorescent probes and organic light-emitting devices .

Mecanismo De Acción

Target of Action

The primary target of 7-Cyclopropyl-2-(2-methylphenyl)pyrazolo[1,5-a]pyrimidine-5-carboxylic acid is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a protein kinase that plays a crucial role in the regulation of the cell cycle, and its inhibition is an appealing target for cancer treatment .

Mode of Action

7-Cyclopropyl-2-(2-methylphenyl)pyrazolo[1,5-a]pyrimidine-5-carboxylic acid interacts with CDK2, inhibiting its activity . This inhibition results in significant alterations in cell cycle progression, leading to the arrest of cell growth at the G0-G1 stage .

Biochemical Pathways

The inhibition of CDK2 by 7-Cyclopropyl-2-(2-methylphenyl)pyrazolo[1,5-a]pyrimidine-5-carboxylic acid affects the cell cycle progression pathway . This disruption leads to downstream effects such as the arrest of cell growth and the induction of apoptosis within cells .

Pharmacokinetics

These properties can help predict the structure requirement for the observed antitumor activity .

Result of Action

The result of the action of 7-Cyclopropyl-2-(2-methylphenyl)pyrazolo[1,5-a]pyrimidine-5-carboxylic acid is the significant inhibition of cell growth and the induction of apoptosis within cells . This is achieved through the compound’s potent dual activity against the examined cell lines and CDK2 .

Action Environment

For instance, the stability of similar pyrazolo[1,5-a]pyrimidines under exposure to extreme pH was studied, and the behavior was followed by the relative fluorescence intensity .

Análisis Bioquímico

Biochemical Properties

The biochemical properties of 7-Cyclopropyl-2-(2-methylphenyl)pyrazolo[1,5-a]pyrimidine-5-carboxylic acid are largely determined by its interactions with various biomolecules. For instance, it has been found to inhibit CDK2, a cyclin-dependent kinase, which plays a crucial role in cell cycle regulation . This interaction suggests that the compound could potentially be used in cancer treatment .

Cellular Effects

In cellular studies, 7-Cyclopropyl-2-(2-methylphenyl)pyrazolo[1,5-a]pyrimidine-5-carboxylic acid has shown significant cytotoxic activities against various cell lines, including MCF-7 and HCT-116 . It has been observed to alter cell cycle progression and induce apoptosis within HCT cells .

Molecular Mechanism

The molecular mechanism of action of 7-Cyclopropyl-2-(2-methylphenyl)pyrazolo[1,5-a]pyrimidine-5-carboxylic acid involves binding to the active site of CDK2, inhibiting its activity . This interaction is facilitated by essential hydrogen bonding with Leu83, a residue in the active site of CDK2 .

Temporal Effects in Laboratory Settings

Its stability and long-term effects on cellular function could be inferred from its potent inhibitory activity against CDK2 .

Metabolic Pathways

Given its structural similarity to other pyrazolo[1,5-a]pyrimidines, it may be involved in similar metabolic processes .

Métodos De Preparación

The synthesis of pyrazolo[1,5-a]pyrimidine derivatives, including 7-Cyclopropyl-2-(2-methylphenyl)pyrazolo[1,5-a]pyrimidine-5-carboxylic acid, typically involves the cyclocondensation of NH-3-aminopyrazoles with β-dicarbonyl compounds or other 1,3-biselectrophiles . This method is favored due to its excellent performance and versatility in introducing various substituents at different positions on the pyrazolo[1,5-a]pyrimidine core . Industrial production methods often involve optimizing these synthetic routes to achieve high yields and purity.

Análisis De Reacciones Químicas

7-Cyclopropyl-2-(2-methylphenyl)pyrazolo[1,5-a]pyrimidine-5-carboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions

Comparación Con Compuestos Similares

Compared to other pyrazolo[1,5-a]pyrimidine derivatives, 7-Cyclopropyl-2-(2-methylphenyl)pyrazolo[1,5-a]pyrimidine-5-carboxylic acid stands out due to its unique substituents, which can influence its biological activity and chemical properties . Similar compounds include 7-difluoromethylpyrazolo[1,5-a]pyrimidine and 5-difluoromethylpyrazolo[1,5-a]pyrimidine, which also exhibit significant biological activities and are used in various research applications .

Propiedades

IUPAC Name |

7-cyclopropyl-2-(2-methylphenyl)pyrazolo[1,5-a]pyrimidine-5-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15N3O2/c1-10-4-2-3-5-12(10)13-9-16-18-14(17(21)22)8-15(11-6-7-11)20(16)19-13/h2-5,8-9,11H,6-7H2,1H3,(H,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STSORKGISMZFGU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C2=NN3C(=CC(=NC3=C2)C(=O)O)C4CC4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-3,3-dimethylbutanamide](/img/structure/B2578539.png)

![2-[(3-aminophenyl)methyl]-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one](/img/structure/B2578544.png)

![5-[1-(5-chloro-2-methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-3-phenyl-1,2,4-oxadiazole](/img/structure/B2578546.png)

![N-[1-(4-Fluorophenyl)prop-2-ynyl]but-2-ynamide](/img/structure/B2578550.png)

![6-(4-{[1,1'-biphenyl]-4-sulfonyl}piperazin-1-yl)-N-[(oxolan-2-yl)methyl]pyridazin-3-amine](/img/structure/B2578551.png)

![N-[(5-{[(4-fluorophenyl)methyl]sulfanyl}-4-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl)methyl]adamantane-1-carboxamide](/img/structure/B2578555.png)

![3-chloro-N-(4-fluorobenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2578557.png)

![2-((1-(3-chlorophenyl)-4-hydroxy-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B2578561.png)